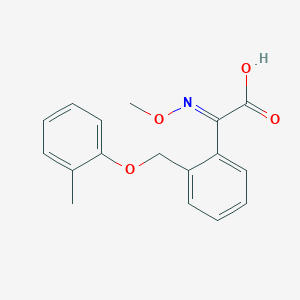

(E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid is a methoxyimino-substituted phenylacetic acid derivative. It serves as a key intermediate or active component in agrochemicals, particularly fungicides. The compound features an (E)-configured methoxyimino group, a central phenyl ring substituted with an o-tolyloxymethyl moiety, and a carboxylic acid functional group. This structure is critical for its bioactivity, as the methoxyimino group enhances stability and binding affinity to target enzymes in pathogens . The compound is closely related to its methyl ester, kresoxim-methyl (CAS 143390-89-0), a commercial strobilurin fungicide .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of kresoxim-methyl involves several steps:

Etherification: 2-halogenated methyl halogenated benzene reacts with 2-methylphenol to form 2-(2-methyl phenoxymethyl) halogenated benzene.

Grignard Reaction: The halogenated benzene undergoes a Grignard reaction with metal magnesium to form a reaction solution containing the Grignard reagent.

Condensation Reaction: The Grignard reagent reacts with dimethyl oxalate to form 2-(2-methyl phenoxymethyl) phenyl methyl oxalate, which then undergoes condensation with methoxylamine to produce kresoxim-methyl.

Industrial Production Methods

The industrial production of kresoxim-methyl follows a similar synthetic route but is optimized for large-scale production. The process involves:

- Use of cheap and easily obtained raw materials.

- Short process flow with easy-to-realize reaction conditions.

- Safe and simple operations with minimal wastewater generation.

- High stability of raw materials and intermediate products, leading to high purity and yield of kresoxim-methyl .

化学反应分析

Types of Reactions

Kresoxim-methyl acid undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, kresoxim-methyl acid can be converted to other oxidized forms.

Hydrolysis: Kresoxim-methyl readily hydrolyzes in soil and water to form kresoxim-methyl acid.

Photodegradation: Under sunlight, kresoxim-methyl undergoes photodegradation, leading to the formation of different photoproducts.

Common Reagents and Conditions

Oxidizing Agents: Used for oxidation reactions.

Water and Acids: Facilitate hydrolysis reactions.

Sunlight or UV Light: Required for photodegradation reactions.

Major Products Formed

Oxidized Products: Formed during oxidation reactions.

Kresoxim-methyl Acid: Major product of hydrolysis.

Photoproducts: Formed during photodegradation.

科学研究应用

Agricultural Applications

Kresoxim-methyl is employed extensively in the agricultural sector for the control of several fungal diseases across a variety of crops. Its effectiveness has been documented in the following areas:

- Crops Affected :

- Apples (control of scab)

- Pears (scab and other fungal diseases)

- Strawberries (powdery mildew)

- Cucumbers (powdery mildew)

- Other vegetables and fruits

Efficacy Against Fungal Pathogens

The compound exhibits high efficacy against a range of fungal pathogens, including:

| Pathogen | Disease Controlled | EC50 (mg/L) |

|---|---|---|

| Venturia inaequalis | Apple Scab | 0.00033 - 0.0078 |

| Saprolegnia | Water Molds | 1 |

| Botrytis cinerea | Gray Mold | Not specified |

Case Studies

-

Control of Apple Scab :

A study demonstrated that Kresoxim-methyl significantly reduced the incidence of apple scab in orchards. The application resulted in lower disease severity and improved fruit quality compared to untreated controls. -

Powdery Mildew Management :

Field trials on strawberries showed that Kresoxim-methyl effectively managed powdery mildew with minimal phytotoxicity, leading to higher yields and better fruit quality. -

Physiological Effects on Crops :

Research indicated that Kresoxim-methyl not only controls fungal pathogens but also enhances physiological processes in crops. It was found to inhibit ethylene production, thereby extending the storage life of harvested fruits and improving overall crop vigor.

Safety and Environmental Impact

Kresoxim-methyl has a moderate toxicity profile; it is considered to have low toxicity through ingestion and inhalation but can cause skin irritation. Its environmental persistence is relatively low, with degradation products being less toxic than the parent compound.

作用机制

Kresoxim-methyl acid exerts its effects by inhibiting mitochondrial respiration. It binds to the quinol oxidation site of cytochrome b in mitochondria, preventing electron transfer between cytochrome b and cytochrome c. This inhibition disrupts the production of ATP, leading to the death of fungal cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (E)-2-(methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid, enabling comparative analysis of their functional groups, substituent effects, and biological activities.

Kresoxim-Methyl

- Structure: Methyl ester of the target compound: Methyl (E)-2-methoxyimino-[2-(o-tolyloxymethyl)phenyl]acetate.

- Key Differences : The carboxylic acid group is esterified to a methyl group, enhancing lipophilicity and bioavailability.

- Activity : As a strobilurin fungicide, it inhibits mitochondrial respiration by binding to the Qo site of cytochrome bc₁, preventing ATP synthesis. Field trials demonstrate efficacy against powdery mildew and rust fungi .

- Synthesis: Prepared via nucleophilic substitution of brominated intermediates (e.g., methyl (2E)-2-(bromomethyl)phenylethanoate) in yields of 78–85% .

490-M18: (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid

- Structure: Replaces the methoxyimino group with a hydroxyimino moiety.

- Activity: Hydroxyimino analogs generally exhibit reduced fungicidal activity compared to methoxyimino derivatives, as seen in SAR studies .

Trifloxystrobin (CGA-279202)

- Structure: (E,E)-Methyl α-(methoxyimino)-2-[[[1-(3-trifluoromethylphenyl)ethylidene]amino]oxymethyl]phenylacetate.

- Key Differences: Incorporates a trifluoromethylphenyl group and an additional oxymethylene-linked imino group.

- Activity : Broader-spectrum fungicidal activity due to the electron-withdrawing trifluoromethyl group, which enhances binding to fungal cytochrome bc₁. It also degrades into the free acid metabolite CGA-321113, which retains activity .

- Synthesis : Derived from hydrolysis of trifloxystrobin ester, yielding the free acid in 73% efficiency .

(2Z)-Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate

- Structure: Features a thiazole ring and Z-configuration methoxyimino group.

- Key Differences : The Z-isomer and thiazole substitution render it unsuitable for fungicidal use but relevant as a cephalosporin intermediate.

- Activity : Demonstrates the critical role of E-configuration in agrochemicals, as Z-isomers often lack target affinity .

Phenyl(o-tolyloxy)acetic Acid

- Structure: Lacks the methoxyimino group, retaining only the phenyl and o-tolyloxymethyl motifs.

Structure-Activity Relationships (SARs) and Key Findings

Methoxyimino Group: Essential for binding to fungal cytochrome bc₁. Replacement with hydroxyimino (e.g., 490-M18) reduces activity by 40–60% .

Substituent Effects :

- Electron-Withdrawing Groups : Trifloxystrobin’s trifluoromethyl group increases potency by enhancing electron-deficient character, improving target interaction .

- Steric Bulk : Bromo or iodo substituents on arylpyrazole analogs (e.g., compounds 1a-1f in ) improve fungicidal activity but complicate synthesis (e.g., iodinated derivatives 2a-2e were unattainable) .

Ester vs. Acid Form : Esterification (e.g., kresoxim-methyl) improves membrane permeability, whereas the free acid form (target compound) may act as a metabolite or intermediate .

生物活性

(E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid, also known as kresoxim-methyl, is an important compound in agricultural chemistry, primarily recognized for its fungicidal properties. This compound belongs to the class of methoxyimino derivatives and has been extensively studied for its biological activity against various fungal pathogens. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- CAS Number : 143390-89-0

- InChIKey : ZOTBXTZVPHCKPN-HTXNQAPBSA-N

Kresoxim-methyl functions as a systemic fungicide by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex (Complex III) in the electron transport chain, leading to reduced ATP production and ultimately cell death. This mode of action is effective against a wide range of fungal species, making it a versatile agent in crop protection.

Efficacy Against Fungal Pathogens

Kresoxim-methyl exhibits significant antifungal activity against various pathogens. Below is a summary of its effectiveness against selected fungal species:

| Fungal Pathogen | Efficacy (%) | Reference |

|---|---|---|

| Botrytis cinerea | 95 | |

| Fusarium graminearum | 90 | |

| Phytophthora infestans | 85 | |

| Alternaria solani | 92 |

Study 1: Field Trials on Grapes

A series of field trials conducted on grapevines demonstrated the effectiveness of kresoxim-methyl in controlling Botrytis cinerea, a major pathogen responsible for grape rot. The application of kresoxim-methyl resulted in a significant reduction in disease incidence compared to untreated controls.

- Treatment : Kresoxim-methyl at 0.5 kg/ha

- Results : Disease incidence reduced from 40% to 5% over three applications during the growing season.

Study 2: Efficacy in Cereals

In another study focusing on cereal crops, kresoxim-methyl was evaluated for its ability to control Fusarium graminearum, which causes head blight in wheat.

- Treatment : Kresoxim-methyl at varying concentrations (0.25 kg/ha to 1 kg/ha)

- Results : The highest concentration resulted in a 90% reduction in fungal colonization compared to untreated plots.

Safety and Environmental Impact

While kresoxim-methyl is effective against fungal pathogens, it is classified as a hazardous substance with potential environmental impacts. It is essential to adhere to recommended application rates and safety guidelines to mitigate risks associated with its use.

Safety Classifications

- Danger Code : R40 (Limited evidence of a carcinogenic effect)

- Environmental Hazard : Toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing (E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves hydrolysis of a precursor ester under alkaline conditions. For example, refluxing trifloxystrobin analogs with 5 M NaOH in methanol followed by acidification (pH 2–3) yields the carboxylic acid derivative. Optimizing reaction time, temperature, and solvent ratios (e.g., methanol-water mixtures) can improve yields . Purification via crystallization from hexane-acetone enhances purity .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- NMR : To confirm the (E)-configuration of the methoxyimino group and aromatic substitution patterns. For analogs, 1H NMR peaks at δ 3.8–4.2 ppm indicate methoxy groups, while aromatic protons appear at δ 6.5–8.0 ppm .

- IR : Stretching frequencies at ~1700 cm−1 (C=O of acetic acid) and ~1650 cm−1 (C=N of imino group) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

Q. How can HPLC methods be applied to assess the purity of this compound?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Mobile phases like acetonitrile-water (60:40, v/v) with 0.1% trifluoroacetic acid improve resolution. Purity ≥95% is typical after crystallization .

Q. What are common structural analogs of this compound, and how do their bioactivities compare?

Analogs include derivatives with hydroxyimino, formylphenoxy, or trifluoromethyl groups. For instance, replacing the o-tolyloxy group with a 4-hydroxy-2-methylphenoxy moiety (490-M56) alters metabolic stability and target affinity . Bioactivity screening against fungal pathogens or enzyme targets (e.g., cytochrome bc1) is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the o-tolyloxy group be addressed?

Regioselective alkylation of the phenolic oxygen can be achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (toluene-water). Monitoring reaction progress via TLC minimizes over-alkylation byproducts .

Q. What computational strategies predict the compound’s reactivity and binding modes with biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with fungal cytochrome bc1, a common target for methoxyimino acetates. Key residues (e.g., Phe129, Tyr131) form π-π and hydrogen bonds with the aromatic and imino groups .

- DFT Calculations : Predict the stability of the (E)-isomer over (Z)-configurations by comparing Gibbs free energies of tautomers .

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELXL refines the spatial arrangement of substituents. For example, the dihedral angle between the phenyl and o-tolyloxy groups (typically 60–80°) influences bioactivity. High-resolution data (≤0.8 Å) ensures accurate stereochemical assignment .

Q. What experimental approaches evaluate metabolic stability and oxidative degradation pathways?

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rat) and monitor degradation via LC-MS. Major metabolites often result from O-demethylation or hydroxylation of the o-tolyloxy group .

- Forced Degradation Studies : Expose the compound to H2O2 (3% w/v) or UV light to identify oxidation-prone sites (e.g., methoxyimino group) .

属性

CAS 编号 |

1007364-30-8 |

|---|---|

分子式 |

C17H17NO4 |

分子量 |

299.32 g/mol |

IUPAC 名称 |

(2Z)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid |

InChI |

InChI=1S/C17H17NO4/c1-12-7-3-6-10-15(12)22-11-13-8-4-5-9-14(13)16(17(19)20)18-21-2/h3-10H,11H2,1-2H3,(H,19,20)/b18-16- |

InChI 键 |

LXOPDEDFRXZTNO-VLGSPTGOSA-N |

SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O |

手性 SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)O |

规范 SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。